molecular formula C13H21NO2 B2994246 N-(tert-butyl)-N-(2,3-dimethoxybenzyl)amine CAS No. 880803-94-1

N-(tert-butyl)-N-(2,3-dimethoxybenzyl)amine

Cat. No. B2994246
CAS RN: 880803-94-1
M. Wt: 223.316
InChI Key: IUTHBFTWEYAKGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(tert-butyl)-N-(2,3-dimethoxybenzyl)amine is a chemical compound that has gained significant attention in scientific research for its potential application in various fields. This compound is also known as TDBA and is a tertiary amine that has a bulky tert-butyl group and a 2,3-dimethoxybenzyl group attached to the nitrogen atom. In

Mechanism of Action

The mechanism of action of N-(tert-butyl)-N-(2,3-dimethoxybenzyl)amine is not fully understood. However, it is believed that TDBA exerts its antitumor activity through the induction of apoptosis, a process of programmed cell death. TDBA has also been shown to inhibit the activity of acetylcholinesterase, leading to an increase in the levels of acetylcholine in the brain, which is beneficial for the treatment of Alzheimer's disease.
Biochemical and Physiological Effects:
N-(tert-butyl)-N-(2,3-dimethoxybenzyl)amine has been shown to exhibit potent antitumor activity in various cancer cell lines. TDBA has also been shown to inhibit the activity of acetylcholinesterase, leading to an increase in the levels of acetylcholine in the brain, which is beneficial for the treatment of Alzheimer's disease. In addition, TDBA has been shown to be an effective catalyst for various reactions and a building block for the synthesis of novel materials.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(tert-butyl)-N-(2,3-dimethoxybenzyl)amine is its relatively simple synthesis method, which yields high purity TDBA. TDBA also exhibits potent antitumor activity and inhibits the activity of acetylcholinesterase, making it a potential therapeutic agent for cancer and Alzheimer's disease, respectively. However, one of the limitations of TDBA is its limited solubility in water, which may affect its bioavailability and limit its application in some experiments.

Future Directions

There are several future directions for the research on N-(tert-butyl)-N-(2,3-dimethoxybenzyl)amine. One of the future directions is the development of TDBA as a therapeutic agent for cancer and Alzheimer's disease. Further studies are needed to investigate the mechanism of action of TDBA and its potential side effects. Another future direction is the exploration of TDBA as a catalyst for various reactions and a building block for the synthesis of novel materials. Further studies are needed to optimize the reaction conditions and explore the scope of TDBA-catalyzed reactions.

Synthesis Methods

The synthesis of N-(tert-butyl)-N-(2,3-dimethoxybenzyl)amine involves the reaction of tert-butylamine with 2,3-dimethoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution of the chloride group by the amine group, resulting in the formation of TDBA. This method is relatively simple and yields high purity TDBA.

Scientific Research Applications

N-(tert-butyl)-N-(2,3-dimethoxybenzyl)amine has been extensively studied for its potential application in various fields such as medicinal chemistry, catalysis, and material science. In medicinal chemistry, TDBA has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, colon, and lung cancer. TDBA has also been investigated for its potential as a therapeutic agent for Alzheimer's disease due to its ability to inhibit acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine.
In catalysis, TDBA has been shown to be an effective catalyst for various reactions such as the Mannich reaction, Friedel-Crafts reaction, and Michael addition. TDBA has also been investigated for its potential application in material science as a building block for the synthesis of novel materials.

properties

IUPAC Name

N-[(2,3-dimethoxyphenyl)methyl]-2-methylpropan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO2/c1-13(2,3)14-9-10-7-6-8-11(15-4)12(10)16-5/h6-8,14H,9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUTHBFTWEYAKGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC1=C(C(=CC=C1)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(tert-butyl)-N-(2,3-dimethoxybenzyl)amine

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